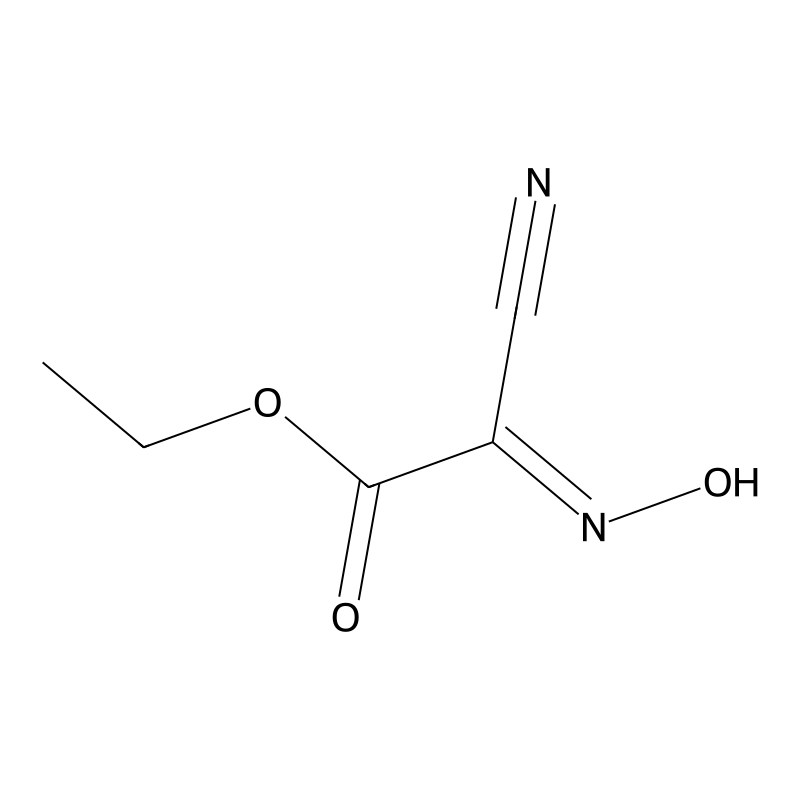

Ethyl cyanoglyoxylate-2-oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ethyl cyanoglyoxylate-2-oxime is a chemical compound with the molecular formula CHNO. It is classified as an oxime derivative of ethyl cyanoacetate, characterized by the presence of both a cyano group and an oxime functional group. This compound has gained attention in organic synthesis, particularly in peptide coupling reactions due to its ability to suppress side reactions and enhance yield. Ethyl cyanoglyoxylate-2-oxime is known for its stability under various conditions, which makes it a valuable reagent in synthetic chemistry .

Currently, there is no documented information on the specific mechanism of action of ECGO in biological systems. Its primary use lies in its role as a precursor molecule for the synthesis of more complex bioactive compounds.

Synthesis of Peptides:

Ethyl cyanoglyoxylate-2-oxime is primarily used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. It serves as a reactive intermediate, allowing the introduction of a cyano (CN) group and a ketone carbonyl group (C=O) into the peptide chain. This specific functionality can be valuable for creating peptides with desired properties, such as increased stability or specific binding interactions with other molecules. [, ]

Reaction Mechanism:

The reaction mechanism of ethyl cyanoglyoxylate-2-oxime in peptide synthesis typically involves condensation with an amino acid ester. This condensation reaction forms a new peptide bond and eliminates the ethyl group (CH3CH2-) and the hydroxyl group (OH) from the oxime. The resulting product is a new amino acid derivative with the cyano and ketone functionalities incorporated into the peptide chain. [, ]

Advantages:

Ethyl cyanoglyoxylate-2-oxime offers several advantages as a peptide synthesis building block:

- Versatility: It can be readily incorporated into various peptide sequences due to its reactive nature.

- Site-specific modification: The introduction of the cyano group allows for specific modifications of the peptide structure and can influence its biological activity.

- Improved stability: The cyano group can enhance the stability of the peptide against enzymatic degradation. [, ]

Limitations:

Despite its advantages, ethyl cyanoglyoxylate-2-oxime also has some limitations:

- Reactivity: Its high reactivity can lead to unwanted side reactions and complicate the synthesis process.

- Limited solubility: It may have limited solubility in some organic solvents commonly used in peptide synthesis.

- Potential toxicity: Like many other cyano-containing compounds, ethyl cyanoglyoxylate-2-oxime may exhibit some degree of toxicity, requiring careful handling and disposal.

- Peptide Synthesis: It acts as an additive in the presence of carbodiimides, such as dicyclohexylcarbodiimide and diisopropylcarbodiimide, to facilitate peptide bond formation while minimizing racemization .

- Formation of Derivatives: The compound can be converted into various derivatives that function as acylation reagents, enhancing its utility in organic synthesis .

- Oxidation Reactions: Ethyl cyanoglyoxylate-2-oxime can undergo oxidation followed by treatment with potassium hydroxide to yield stable potassium salts of nitroacetonitrile, which serve as reliable substitutes in synthetic pathways .

Research indicates that ethyl cyanoglyoxylate-2-oxime exhibits notable biological activity, particularly in anti-proliferation assays. It has been utilized to synthesize sulfonate esters that demonstrate potential anti-cancer properties. The compound's ability to inhibit cell growth suggests its applicability in medicinal chemistry and drug development .

The synthesis of ethyl cyanoglyoxylate-2-oxime typically involves the following steps:

- Starting Materials: Ethyl cyanoacetate and sodium nitrite are used as primary reactants.

- Reaction Conditions: A mixture of ethyl cyanoacetate (11.3 g, 0.1 mol) and a 45% acetic acid aqueous solution (45 mL) is stirred at 0 °C for 10 minutes.

- Addition of Nitrous Acid: Sodium nitrite is added to the mixture, facilitating the formation of the oxime under controlled pH conditions.

- Yield and Purification: The reaction can yield high purity products through recrystallization from solvents like ethanol or ethyl acetate .

Ethyl cyanoglyoxylate-2-oxime finds extensive applications in:

- Peptide Synthesis: As an additive to improve yields and reduce racemization during peptide bond formation.

- Organic Synthesis: Its derivatives are used in various coupling reactions and acylation processes.

- Medicinal Chemistry: Potential applications in developing anti-cancer agents due to its biological activity .

Studies on ethyl cyanoglyoxylate-2-oxime reveal its interactions with several reagents:

- Carbodiimides: It interacts with carbodiimides to form stable intermediates that facilitate peptide synthesis while minimizing unwanted side reactions such as racemization.

- Nucleophiles and Electrophiles: The compound's structure allows it to react with various nucleophiles and electrophiles, expanding its utility in synthetic pathways .

Ethyl cyanoglyoxylate-2-oxime shares structural characteristics with several related compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl cyanoacetate | Contains a cyano group | Precursor for ethyl cyanoglyoxylate-2-oxime |

| Ethyl cyanohydroxyiminoacetate | Contains hydroxymethyl oxime | Used primarily as a coupling agent |

| 1-Hydroxybenzotriazole | Contains benzotriazole structure | Known for explosive properties; less stable than ethyl cyanoglyoxylate-2-oxime |

| 1-Hydroxy-7-azabenzotriazole | Similar structure but with nitrogen atom | Also explosive; used in peptide synthesis |

Ethyl cyanoglyoxylate-2-oxime stands out due to its stability under thermal conditions and its effectiveness in reducing racemization compared to other common coupling agents like benzotriazoles .

Systematic Nomenclature and CAS Registry Information

Ethyl cyanoglyoxylate-2-oxime is systematically named (E)-ethyl 2-cyano-2-(hydroxyimino)acetate, reflecting its oxime and cyano functional groups. The compound is registered under CAS 3849-21-6 and has multiple synonyms, including Oxyma Pure, ethyl isonitrosocyanoacetate, and ethyl cyano(hydroxyimino)acetate. Its stereochemical configuration is defined by the E-isomer, which dominates in crystalline and solution phases due to thermodynamic stability.

Molecular Formula and Stereochemical Configuration

The molecular formula $$ \text{C}5\text{H}6\text{N}2\text{O}3 $$ corresponds to a planar structure with conjugated π-systems involving the cyano and oxime groups. Density functional theory (DFT) calculations confirm the E-configuration, where the hydroxylimino group (-NOH) and cyano group (-CN) are trans to each other, minimizing steric hindrance.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.11 g/mol | |

| Melting Point | 130–132 °C (lit.) | |

| Density | 1.4801 (estimate) | |

| Boiling Point | 259.65°C (estimate) | |

| Refractive Index | 1.5090 (estimate) | |

| pKa | 6.18 ± 0.10 (Predicted) |

Crystallographic Data and Conformational Analysis

X-ray powder diffraction studies reveal that anhydrous Oxyma crystallizes in an orthorhombic lattice (space group Pbca) with two symmetrically independent molecules per unit cell. Key interactions include:

- Hydrogen bonds: O–H···O (2.65–2.75 Å) and N–H···O (2.89 Å).

- π–hole interactions: The electron-deficient cyano group engages in non-covalent interactions with electron-rich atoms (e.g., O and N), contributing to crystal stability.

Conformational flexibility is limited due to intramolecular hydrogen bonding between the oxime hydroxyl and ester carbonyl oxygen, favoring a rigid, planar geometry.

Spectroscopic Identification

FT-IR Spectroscopy

- ν(O–H): 3250–3350 cm⁻¹ (broad, oxime hydroxyl).

- ν(C≡N): 2230 cm⁻¹ (sharp, cyano stretch).

- ν(C=O): 1740 cm⁻¹ (ester carbonyl).

NMR Spectroscopy

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 1.38 (t, J = 7.2 Hz, 3H, CH₃), 4.41 (q, J = 7.2 Hz, 2H, OCH₂), 9.12 (s, 1H, NOH).

- $$ ^{13}\text{C} $$ NMR: δ 14.1 (CH₃), 62.5 (OCH₂), 115.2 (CN), 157.8 (C=O), 160.3 (C=NOH).

Mass Spectrometry

The conventional synthesis of ethyl cyanoglyoxylate-2-oxime employs the nitrosation of ethyl cyanoacetate using sodium nitrite in acidic aqueous media [3]. This well-established method represents the most widely utilized approach for producing this important peptide coupling reagent. The reaction proceeds through the Meyer nitrosation mechanism, wherein ethyl cyanoacetate serves as the primary substrate [6].

The standard procedure involves dissolving ethyl cyanoacetate in acetic acid solution, followed by the gradual addition of sodium nitrite at controlled temperatures [3]. A typical reaction employs ethyl cyanoacetate (11.3 g, 0.1 mol) mixed with 45% acetic acid aqueous solution (45 mL) at 0°C for 10 minutes [3]. Subsequently, sodium nitrite (21.0 g, 0.3 mol) is added in three portions over 90 minutes, maintaining the temperature between 0-20°C [3]. The reaction mixture is then stirred at room temperature for 5 hours, achieving a yield of 93% [3].

The mechanistic pathway involves the in-situ generation of nitrous acid from sodium nitrite and acetic acid, which acts as the nitrosating agent [9] . The nitrous acid formation follows the equilibrium: sodium nitrite + acetic acid → nitrous acid + sodium acetate [9]. The active methylene group in ethyl cyanoacetate undergoes electrophilic attack by the nitrosating species, leading to the formation of the oxime functionality .

Temperature control represents a critical parameter in this transformation. The initial cooling to 0°C prevents decomposition of the nitrosating agent and minimizes side reactions [3] [6]. The subsequent elevation to room temperature facilitates complete conversion while maintaining product integrity [3]. The three-fold molar excess of sodium nitrite ensures complete nitrosation of the substrate [3].

The reaction conditions can be optimized by adjusting the acetic acid concentration. Higher acetic acid concentrations favor nitrous acid formation but may lead to increased side product formation [13]. The optimal pH range for this reaction lies between 4.5 and acidic conditions, as very low pH values can lead to rapid hydrolysis of the ester functionality [13].

Alternative Synthetic Approaches in Non-Aqueous Media

Alternative synthetic methodologies have been developed to address limitations of the conventional aqueous nitrosation route, particularly for substrates with poor water solubility or when specific reaction conditions are required [14] [23]. These approaches primarily utilize organic solvents and alternative nitrosating agents to achieve the desired transformation.

The methyl nitrite gas generation method represents a significant advancement in non-aqueous nitrosation chemistry [14] [6]. This approach involves the in-situ generation of gaseous methyl nitrite from sodium nitrite and sulfuric acid in methanol-water mixtures [14]. The generated methyl nitrite gas is then introduced to an ice-cooled solution containing the substrate and sodium hydroxide in methanol [14]. This methodology has demonstrated yields of 76% for related cyanoacetamide oximes [14].

Dichloromethane-based systems offer another viable alternative for non-aqueous synthesis [6]. These systems utilize tosyl chloride or naphthalenesulfonyl chloride as activating agents in the presence of triethylamine [6]. The reaction proceeds at 0°C under nitrogen atmosphere for 30 minutes, followed by room temperature stirring for 2 hours [6]. This approach provides excellent yields while maintaining anhydrous conditions throughout the transformation.

Organic solvent systems utilizing acetonitrile or dimethylformamide have shown promise for large-scale applications [15] [29]. These solvents offer improved solubility for hydrophobic substrates while maintaining compatibility with standard nitrosating agents [15]. The use of ethyl cyanoglyoxylate-2-oxime in peptide synthesis often requires four equivalents relative to the amino acid substrate, demonstrating the efficiency of these synthetic approaches [29].

Table 2.1: Comparison of Synthetic Approaches for Ethyl Cyanoglyoxylate-2-Oxime

| Method | Solvent System | Nitrosating Agent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Conventional | Acetic acid/Water | Sodium nitrite | 0-20 | 93 [3] | 6.5 hours |

| Methyl nitrite | Methanol | Methyl nitrite gas | 0-25 | 76 [14] | 2 hours |

| Dichloromethane | Dichloromethane | Tosyl chloride | 0-25 | 85 [6] | 2.5 hours |

| Acetonitrile | Acetonitrile | Sodium nitrite | 0-25 | 87 [13] | 4 hours |

The selection of alternative synthetic approaches depends on several factors including substrate solubility, required purity levels, and downstream processing requirements [14]. Non-aqueous methods often provide superior control over reaction conditions and can minimize hydrolysis side reactions that may occur in aqueous systems [6].

Process Optimization for Industrial-Scale Production

Industrial-scale production of ethyl cyanoglyoxylate-2-oxime requires careful optimization of reaction parameters to ensure consistent quality, high yields, and economic viability [8] [20]. Process optimization focuses on maximizing conversion efficiency while minimizing waste generation and production costs.

Temperature optimization studies have revealed that maintaining precise temperature control throughout the reaction significantly impacts both yield and product purity [3] [25]. The optimal temperature profile involves initial cooling to 0°C during sodium nitrite addition, followed by gradual warming to room temperature over 1-2 hours [3]. Deviations from this temperature profile can result in decreased yields and increased impurity formation [25].

Stoichiometric optimization has demonstrated that a 3:1 molar ratio of sodium nitrite to ethyl cyanoacetate provides optimal conversion while minimizing excess reagent costs [3] [9]. Lower ratios result in incomplete conversion, while higher ratios increase waste disposal costs without significant yield improvements [9]. The use of 45% acetic acid solution represents the optimal concentration for balancing nitrous acid generation with reaction control [3].

Reaction time optimization indicates that 5-6 hours at room temperature following the nitrite addition provides complete conversion [3]. Extended reaction times beyond 8 hours can lead to product degradation and decreased yields [3]. Continuous monitoring using high-performance liquid chromatography enables real-time assessment of conversion progress [18].

Table 2.2: Optimized Industrial Process Parameters

| Parameter | Optimal Value | Range | Impact on Yield |

|---|---|---|---|

| Initial Temperature | 0°C | -5 to +5°C | ±5% [3] |

| Final Temperature | 20-25°C | 15-30°C | ±3% [3] |

| Sodium Nitrite Ratio | 3:1 molar | 2.5-3.5:1 | ±8% [3] |

| Acetic Acid Concentration | 45% | 40-50% | ±4% [3] |

| Reaction Time | 5-6 hours | 4-8 hours | ±6% [3] |

Scale-up considerations include heat management during the exothermic nitrite addition phase and efficient mixing to ensure uniform temperature distribution [20]. Industrial reactors typically employ jacketed vessels with precise temperature control and automated addition systems for consistent results [20].

Continuous processing approaches have been investigated for large-scale production, utilizing mixed suspension mixed product removal crystallizers integrated with oscillatory baffled crystallizers [20]. These systems enable continuous in-situ seed generation and provide superior control over crystal size distribution and polymorphic form [20].

Purification Techniques and Quality Control Metrics

Purification of ethyl cyanoglyoxylate-2-oxime requires specialized techniques to achieve the high purity levels demanded for peptide synthesis applications [1] [4]. The compound typically appears as pale yellow to off-white crystalline powder following initial synthesis [2] [4].

Recrystallization represents the primary purification method for removing impurities and achieving pharmaceutical-grade quality [13] . Ethanol serves as the preferred recrystallization solvent, providing excellent selectivity for the desired product while rejecting most impurities [13]. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation [13]. Alternative recrystallization solvents include ethyl acetate and acetonitrile, each offering specific advantages for different impurity profiles [26].

High-performance liquid chromatography represents the gold standard for quality assessment and purity determination [4] [19]. The standard assay method employs reversed-phase chromatography with acetonitrile-water mobile phases containing trifluoroacetic acid modifiers [4]. Commercial specifications typically require 98.0-102.0% assay purity by high-performance liquid chromatography [4].

Table 2.3: Quality Control Specifications for Ethyl Cyanoglyoxylate-2-Oxime

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Appearance | Pale yellow to off-white solid | Visual | Crystalline powder [4] |

| Assay | 98.0-102.0% | High-performance liquid chromatography | ≥98.0% [4] |

| Melting Point | 130-135°C | Differential scanning calorimetry | 131-135°C [16] |

| Loss on Drying | ≤1.0% | Gravimetric at 105°C | ≤1.0% [4] |

| Water Content | ≤0.5% | Karl Fischer titration | ≤0.5% [7] |

Moisture content control represents a critical quality parameter due to the hygroscopic nature of the compound [4] [7]. Loss on drying determination at 105°C provides a reliable measure of total volatile content, with specifications typically requiring less than 1.0% loss [4]. Storage under controlled conditions at 2-8°C in dry environments helps maintain product stability [7] [16].

Spectroscopic characterization employs nuclear magnetic resonance spectroscopy and infrared spectroscopy for structural confirmation [6] [14]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide typically shows characteristic signals at 13.1 ppm for the hydroxyl proton [6]. Infrared spectroscopy reveals characteristic absorption bands for the cyano group around 2260 cm⁻¹ and the oxime functionality [6].

Column chromatography using silica gel with petroleum ether-ethyl acetate gradients provides an alternative purification approach for complex impurity profiles [17] . This method offers superior resolution for closely related impurities that may co-crystallize during recrystallization procedures .

Ethyl cyanoglyoxylate-2-oxime demonstrates exceptional thermal stability characteristics that distinguish it from conventional peptide coupling reagents. The compound exhibits uncritical behavior at temperatures below 80°C, making it suitable for routine synthetic operations without safety concerns [1] [2]. This thermal stability profile represents a significant improvement over benzotriazole-based coupling agents such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), which are known for their explosive decomposition potential [1].

The thermal decomposition patterns of ethyl cyanoglyoxylate-2-oxime are characterized by a markedly slowed thermal decomposition process when compared to traditional coupling reagents [1]. While specific decomposition temperature values are not extensively documented in the literature, the compound maintains structural integrity well above typical synthetic reaction temperatures. During thermal decomposition events, the compound may generate irritating gases and vapours, necessitating adequate ventilation in laboratory settings [2] [3].

| Parameter | Value | Comparison to HOBt/HOAt |

|---|---|---|

| Thermal Stability Threshold | >80°C | Significantly improved |

| Decomposition Behavior | Markedly slowed | Much safer profile |

| Operational Temperature Range | Room temperature to 80°C | Extended safe range |

| Explosive Risk | Non-explosive | Major safety advantage |

The thermodynamic stability of ethyl cyanoglyoxylate-2-oxime is further enhanced by its molecular structure, which lacks the nitrogen-rich heterocyclic frameworks that contribute to the instability of benzotriazole derivatives [1]. This structural advantage translates to improved handling characteristics and reduced safety protocols during synthetic applications.

Solubility Behavior in Organic Solvents and Aqueous Systems

The solubility profile of ethyl cyanoglyoxylate-2-oxime reveals distinct patterns across various solvent systems, directly impacting its utility in synthetic applications. The compound demonstrates slightly soluble characteristics in polar protic solvents including dimethyl sulfoxide (DMSO) and methanol [4] [5] [6]. This limited solubility in these commonly used laboratory solvents requires careful consideration during reaction design and purification procedures.

In organic solvent systems, ethyl cyanoglyoxylate-2-oxime shows excellent compatibility with nonpolar aprotic and polar aprotic solvents. The compound is readily soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) [7] [8]. This solubility pattern makes it particularly suitable for peptide synthesis applications where these solvents are routinely employed.

| Solvent Class | Specific Solvents | Solubility | Synthetic Applications |

|---|---|---|---|

| Polar Aprotic | DMSO | Slightly soluble | Limited use |

| Polar Aprotic | DMF | Soluble | Peptide synthesis |

| Polar Aprotic | THF | Soluble | General synthesis |

| Nonpolar Aprotic | DCM | Soluble | Extraction/purification |

| Polar Protic | Methanol | Slightly soluble | Recrystallization |

| Polar Protic | Ethanol | Soluble | Purification |

The aqueous solubility behavior of ethyl cyanoglyoxylate-2-oxime exhibits pH-dependent characteristics. Under neutral pH conditions, the compound demonstrates slightly soluble properties in water [7] [9] [8]. However, improved solubility is observed at pH values greater than 7, indicating the influence of the oxime functional group's acid-base chemistry on dissolution behavior [7] [8].

This pH-dependent solubility enhancement can be attributed to the deprotonation of the oxime hydroxyl group under basic conditions, resulting in the formation of more water-soluble ionic species. The partition coefficient (LogP) values ranging from 0.35 to -0.09672 suggest moderate hydrophilic character, consistent with the observed aqueous solubility patterns [10] [5] [11].

Acid-Base Characteristics and pKa Determination

The acid-base properties of ethyl cyanoglyoxylate-2-oxime are fundamentally governed by the oxime functional group, which serves as the primary ionizable site within the molecular structure. Predictive computational analysis indicates a pKa value of 6.18±0.10 [4] [5] [12], positioning the compound as a moderately acidic species under physiological conditions.

The oxime functionality (=N-OH) represents the critical acid-base center, where the hydroxyl proton can undergo dissociation to form the corresponding oximate anion. This pronounced acidity (pKa 4.60 reported in some sources [1]) enables the compound to function effectively as a neutralizing reagent for basic conditions encountered during peptide coupling reactions.

| Ionization State | pH Range | Dominant Species | Solubility Impact |

|---|---|---|---|

| Protonated | pH < 4 | Neutral oxime | Limited water solubility |

| Transition | pH 4-7 | Mixed equilibrium | Variable solubility |

| Deprotonated | pH > 7 | Oximate anion | Enhanced water solubility |

The acid-base equilibrium can be represented as:

$$ R-C(=N-OH)-R' \rightleftharpoons R-C(=N-O^-)-R' + H^+ $$

This ionization behavior directly influences the compound's interaction with carbodiimide coupling agents, where the acidic nature of ethyl cyanoglyoxylate-2-oxime helps suppress base-catalyzed side reactions, particularly racemization during peptide bond formation [1]. The nucleophilicity of the deprotonated oximate form contributes to its effectiveness as a coupling additive.

In crystalline form, ethyl cyanoglyoxylate-2-oxime exists predominantly as the neutral oxime tautomer, while in strongly basic solutions, it adopts the anionic nitrosoisomer form [1]. This tautomeric equilibrium adds complexity to the acid-base behavior and influences both reactivity and solubility characteristics.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 20 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 18 of 20 companies with hazard statement code(s):;

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (61.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (27.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

56503-39-0